molecular formula C20H25N5O2S B2836750 7-benzyl-3-methyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-18-1

7-benzyl-3-methyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2836750
CAS RN: 442865-18-1
M. Wt: 399.51
InChI Key: ICOKNLSKOXBDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-3-methyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is a key step in glutaminolysis. Glutaminolysis is a metabolic pathway that is upregulated in many cancers and contributes to cancer cell proliferation and survival. Inhibiting GLS with BPTES has been shown to have anti-tumor effects in preclinical models and is a promising therapeutic approach for cancer treatment.

Scientific Research Applications

Cardiovascular Activity

Compounds with structures related to the specified molecule have been synthesized and tested for their potential in treating cardiovascular diseases. For example, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias. These compounds also showed hypotensive activity, indicating their potential use in managing cardiovascular conditions (Chłoń-Rzepa et al., 2004).

Synthesis and Biological Activity

Another area of application is the synthesis and evaluation of novel compounds for their biological activity. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were designed, synthesized, and assessed for their hypoglycemic and hypolipidemic activity. This suggests a potential application in diabetes and lipid disorders management (Bok Young Kim et al., 2004).

properties

IUPAC Name

7-benzyl-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-23-17-16(18(26)22-19(23)27)25(14-15-8-4-2-5-9-15)20(21-17)28-13-12-24-10-6-3-7-11-24/h2,4-5,8-9H,3,6-7,10-14H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOKNLSKOXBDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-3-methyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione

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